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Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-
Isopropylphenylacetic Acid

Introduction
4-Isopropylphenylacetic acid, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a

carboxylic acid derivative of cumene (isopropylbenzene). As a member of the phenylacetic acid

family, it serves as a valuable intermediate and building block in organic synthesis. Its structure,

featuring a substituted aromatic ring and a carboxylic acid moiety, imparts a combination of

chemical functionalities that are of significant interest to researchers in medicinal chemistry and

materials science. Phenylacetic acid and its derivatives are recognized as precursors in various

synthetic pathways, including those for pharmaceuticals and fragrances.[1][2] This guide

provides a comprehensive overview of the core physicochemical properties, spectroscopic

profile, chemical behavior, and analytical methodologies pertinent to 4-Isopropylphenylacetic
acid, tailored for scientists and professionals in drug development and chemical research.

Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for research and regulatory compliance. 4-
Isopropylphenylacetic acid is cataloged under several names and identifiers across various

chemical databases.

IUPAC Name: 2-(4-propan-2-ylphenyl)acetic acid[3][4]
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Common Synonyms: 4-Isopropylbenzeneacetic acid, p-Isopropylphenylacetic acid, (4-(1-

Methylethyl)phenyl)acetic acid[5]

CAS Number: 4476-28-2[3][4][6]

Molecular Formula: C₁₁H₁₄O₂[3][4][6]

Molecular Weight: 178.23 g/mol [4][6][7]

InChI Key: RERBQXVRXYCGLT-UHFFFAOYSA-N[4]

Canonical SMILES: CC(C)C1=CC=C(C=C1)CC(=O)O[4]

Physicochemical Properties
The physical properties of 4-Isopropylphenylacetic acid define its state, handling

requirements, and behavior in various solvents. These characteristics are fundamental for its

application in experimental and industrial settings.

Property Value Source(s)

Appearance
White to pale yellow solid

(crystals or powder)
[8]

Melting Point 47.5-53.5 °C [8]

Boiling Point 170-174 °C (at 14 Torr) [3][9]

Density (Predicted) 1.067 ± 0.06 g/cm³ [3][9]

pKa 4.391 (at 25 °C) [3][9]

XLogP3 (Predicted) 2.6 [3]

Solubility
Slightly soluble in Chloroform

and DMSO
[3][9]

Spectroscopic Profile
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The spectroscopic signature of a molecule provides unambiguous structural confirmation. The

following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-Isopropylphenylacetic acid.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in

the molecule. The expected chemical shifts (δ) in a non-polar solvent like CDCl₃ are as follows:

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (-COOH). This peak

is often broad and its position is highly dependent on solvent and concentration.

~7.1-7.3 ppm (multiplet, 4H): The four protons on the benzene ring, exhibiting a

characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring.

~3.6 ppm (singlet, 2H): The two methylene protons (-CH₂-) adjacent to the aromatic ring and

the carbonyl group.

~2.9 ppm (septet, 1H): The methine proton (-CH-) of the isopropyl group.

~1.2 ppm (doublet, 6H): The six equivalent methyl protons (-CH₃) of the isopropyl group.[10]

[11]

¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) identifies the different carbon environments within the molecule.

~179-181 ppm: The carbonyl carbon of the carboxylic acid (-COOH).

~147-149 ppm: The aromatic carbon atom bonded to the isopropyl group (quaternary C).

~131-133 ppm: The aromatic carbon atom bonded to the acetic acid moiety (quaternary C).

~129-130 ppm: The two aromatic carbon atoms ortho to the isopropyl group.

~126-127 ppm: The two aromatic carbon atoms meta to the isopropyl group.

~40-42 ppm: The methylene carbon (-CH₂-).
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~33-35 ppm: The methine carbon (-CH-) of the isopropyl group.

~23-25 ppm: The two equivalent methyl carbons (-CH₃) of the isopropyl group.[12]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

3300-2400 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching

vibration of a hydrogen-bonded carboxylic acid.[13]

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

3000-2850 cm⁻¹ (strong): Aliphatic C-H stretching vibrations from the isopropyl and

methylene groups.[13]

1730-1700 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl)

stretching vibration of the carboxylic acid.[13]

1600-1475 cm⁻¹ (medium-weak): Aromatic C=C ring stretching vibrations.[13]

1300-1000 cm⁻¹ (strong): C-O stretching vibration.[13]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) results in the fragmentation of the molecule,

providing a fingerprint that confirms its structure. The molecular ion [M]⁺ peak is expected at

m/z 178.

m/z 163: Corresponds to the loss of a methyl group (-CH₃) from the parent ion, forming a

stable benzylic carbocation [M-15]⁺.[3]

m/z 133: Corresponds to the loss of the carboxyl group (-COOH) from the parent ion [M-

45]⁺.

m/z 117: A significant peak resulting from the loss of the entire acetic acid moiety (-

CH₂COOH) or benzylic cleavage, leaving the isopropylbenzyl cation.[3][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropylphenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropylphenylacetic-acid
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z 91: A fragment corresponding to the tropylium ion, common in alkylbenzene derivatives.

[3]

Chemical Reactivity and Synthesis
The reactivity of 4-Isopropylphenylacetic acid is dominated by its two primary functional

groups: the carboxylic acid and the substituted aromatic ring.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification

(with alcohols), conversion to acid chlorides (using thionyl chloride), amide formation (with

amines), and reduction to the corresponding alcohol (using strong reducing agents like

LiAlH₄).

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The isopropyl

group is an ortho-, para-director and an activating group, though steric hindrance from the

isopropyl group may favor substitution at the positions ortho to the acetic acid moiety.

A common and logical laboratory-scale synthesis involves a Grignard reaction, starting from a

halogenated cumene derivative.

Logical Synthesis Workflow: Grignard Carbonation
This pathway is a classic method for forming carboxylic acids from aryl halides. The causality

behind this choice is its reliability and high yield for converting an aryl halide into a carboxylic

acid with an additional carbon atom.
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Starting Material

Step 1: Grignard Reagent Formation

Step 2: Carbonation

Step 3: Acidic Workup

4-Bromocumene

4-Isopropylphenylmagnesium
bromide (Grignard Reagent)

Mg, Et₂O

Carboxylate Salt Intermediate

1. CO₂ (s)
2. Et₂O

Reagents:
1. Magnesium (Mg) turnings
2. Anhydrous Diethyl Ether

4-Isopropylphenylacetic Acid
(Final Product)

H₃O⁺

Reagents:
1. Carbon Dioxide (CO₂) (dry ice)

2. Anhydrous Diethyl Ether

Reagents:
1. Aqueous HCl or H₂SO₄

Click to download full resolution via product page

Caption: Grignard synthesis of 4-Isopropylphenylacetic acid.

Another potential route is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone

into a thioamide, followed by hydrolysis to the carboxylic acid.[4][15][16][17] This method is

effective for migrating a carbonyl group to the terminal position of an alkyl chain.

Analytical Methodologies
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Accurate quantification and purity assessment are crucial. Reverse-phase high-performance

liquid chromatography (RP-HPLC) is the standard and most effective technique for analyzing 4-
Isopropylphenylacetic acid.

Protocol: Purity Analysis by RP-HPLC
This protocol is a self-validating system. System suitability parameters (e.g., peak symmetry,

theoretical plates) must be established using a reference standard before sample analysis to

ensure the trustworthiness of the results. The choice of a C18 column is based on its proven

efficacy in retaining non-polar to moderately polar compounds like this analyte through

hydrophobic interactions. The acidic modifier in the mobile phase ensures the carboxylic acid is

in its neutral, protonated form, leading to sharp, symmetrical peaks and reproducible retention.

Objective: To determine the purity of a 4-Isopropylphenylacetic acid sample.

Instrumentation & Materials:

HPLC system with UV-Vis or Diode Array Detector (DAD)

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reference Standard: 4-Isopropylphenylacetic acid (≥98% purity)

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

Mobile Phase B: Acetonitrile (HPLC Grade)

Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 220 nm

Injection Volume: 10 µL
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Gradient Program:

0-1 min: 35% B

1-12 min: 35% to 85% B

12-14 min: 85% B

14-15 min: 85% to 35% B

15-18 min: 35% B (re-equilibration)

Procedure:

Standard Preparation: Accurately weigh and dissolve the reference standard in the sample

diluent to a final concentration of approximately 0.5 mg/mL.

Sample Preparation: Prepare the sample to be analyzed in the same manner as the

standard.

System Suitability: Inject the standard solution five times. The relative standard deviation

(RSD) for the peak area should be ≤ 2.0%.

Analysis: Inject the standard and sample solutions.

Calculation: Determine the purity by area percent normalization. Purity (%) = (Area of Main

Peak / Total Area of All Peaks) x 100.
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Start: Sample & Standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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